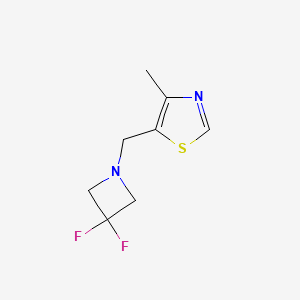![molecular formula C26H28N4O4 B2507212 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 941887-00-9](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyrazole-acetamide derivatives, exploring their potential applications based on their structural and chemical properties. For example, novel Co(II) and Cu(II) coordination complexes have been constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity. These studies highlight the potential of these compounds in developing antioxidant agents, possibly indicating similar applications for the specified acetamide derivative (Chkirate et al., 2019).
Anticancer Activity
The synthesis and in vitro cytotoxic activity of certain acetamide derivatives have been explored, with some compounds showing appreciable cancer cell growth inhibition against various cancer cell lines. This suggests a potential avenue for the development of new anticancer agents using acetamide derivatives as a foundation (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of novel thiazole derivatives, which incorporate pyrazole moieties, has shown significant potential. Some synthesized compounds exhibited considerable antibacterial and antifungal activities, suggesting that compounds with similar structural features, including the specified acetamide derivative, could be explored for antimicrobial applications (Saravanan et al., 2010).
Antioxidant Properties
Studies on compounds within the same family have shown notable antioxidant properties. For example, substituted aryl meroterpenoids from red seaweed exhibited significant antioxidant activities, which could indicate potential pharmaceutical or food industry applications for similarly structured compounds (Chakraborty et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(3-methoxybenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-chloro-3-nitropyrazole", "3-methoxybenzylamine", "sodium hydride", "acetic anhydride", "triethylamine", "dimethylformamide", "methanol", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in dichloromethane and add sodium hydride (1.2 eq) slowly with stirring.", "b. Add 4-chloro-3-nitropyrazole (1.1 eq) and stir the reaction mixture at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with diethyl ether.", "d. Dissolve the solid in methanol and add sodium hydride (1.2 eq) and ethyl acetoacetate (1.1 eq).", "e. Heat the reaction mixture at reflux for 24 hours.", "f. Cool the reaction mixture and filter the solid.", "g. Wash the solid with methanol and dry under vacuum to obtain the intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide", "a. Dissolve the intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(3-methoxybenzyl)acetamide (1.1 eq) in dimethylformamide.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water and extract with dichloromethane.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the crude product by column chromatography to obtain the final product 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide." ] } | |
Número CAS |
941887-00-9 |
Fórmula molecular |
C26H28N4O4 |
Peso molecular |
460.534 |
Nombre IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H28N4O4/c1-3-4-14-34-21-10-8-20(9-11-21)23-16-24-26(32)29(12-13-30(24)28-23)18-25(31)27-17-19-6-5-7-22(15-19)33-2/h5-13,15-16H,3-4,14,17-18H2,1-2H3,(H,27,31) |
Clave InChI |
XPPJTXXMFOFQEX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



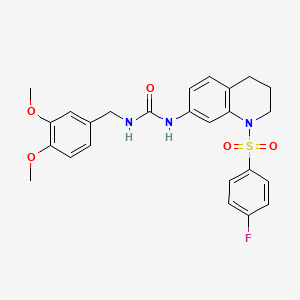
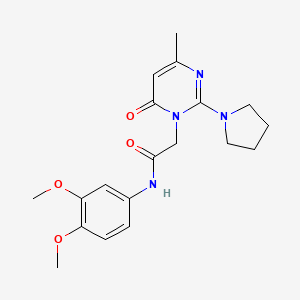
![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

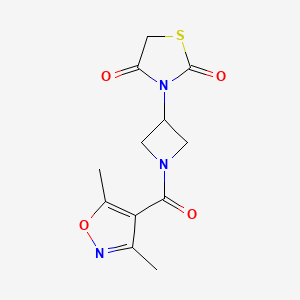
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)
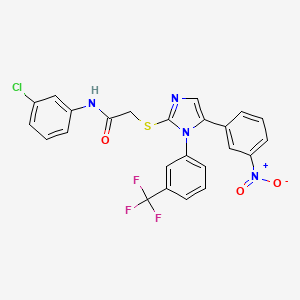

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
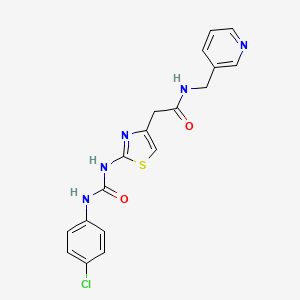
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)
